Cas no 118081-34-8 (Ceftibuten dihydrate)

Ceftibuten dihydrate structure
Nom du produit:Ceftibuten dihydrate
Numéro CAS:118081-34-8
Le MF:C15H18N4O8S2
Mégawatts:446.455420970917
MDL:MFCD00864918
CID:63334
PubChem ID:5282241
Ceftibuten dihydrate Propriétés chimiques et physiques
Nom et identifiant
-
- Ceftibuten dihydrate
- Sch-39720
- (+)-(6R,7R)-7-[2-(2-Amino-1,3-thiazol-4-yl)-4-carboxy-2-butenamide]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid dihydrate
- Sch-39720 dihydrate
- (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,dihydrate
- Cetb
- Cedax
- D02121
- Seftem
- Cedax-13C3
- Cedax (tn)
- S 7432-13C3
- Seftem (tn)
- Ceftibuten (jp15)
- Ceftibuten (dihydrate)
- ceftibuten.2H2O
- Isocef
- 62F4443RWP
- Ceftibuten hydrate
- (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)-5-hydroxy-5-oxopent-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid dihydrate
- 7beta-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino}-3,4-didehydrocepham-4-carboxylic acid--water(1/2)
- (6R,7R)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino}-8-oxo-5-thia-1-azab
- (6R,7R)-7-(((Z)-2-(2-amino-1,3-thiazol-4-yl)-5-hydroxy-5-oxopent-2-enoyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid dihydrate
- SCHEMBL159144
- CEFTIBUTEN DIHYDRATE [VANDF]
- Q27116185
- CEFTIBUTEN DIHYDRATE [MI]
- CEFTIBUTEN DIHYDRATE [WHO-DD]
- HY-B0698A
- CEFTIBUTEN HYDRATE [JAN]
- Ceftibuten hydrate (JP17)
- (6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-4-carboxybut-2-enamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid dihydrate
- 5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID, 7-((2-(2-AMINO-4-THIAZOLYL)-4-CARBOXY-1-OXO-2-BUTENYL)AMINO)-8-OXO-, DIHYDRATE, (6R-(6.ALPHA.,7.BETA.(Z)))-
- 1ST162942W
- 118081-34-8
- (6R,7R)-7-(((2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid--water (1/2)
- 5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID, 7-((2-(2-AMINO-4-THIAZOLYL)-4-CARBOXY-1-OXO-2-BUTENYL)AMINO)-8-OXO-, DIHYDRATE, (6R-(6alpha,7beta(Z)))-
- (6R,7R)-7-((2Z)-2-(2-Aminothiazol-4-yl)-4-carboxybut-2-enoylamino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid dihydrate
- AKOS025149353
- CHEBI:34618
- CEFTIBUTEN DIHYDRATE [ORANGE BOOK]
- MFCD08141796
- CCG-269195
- A803878
- (6R,7R)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid--water (1/2)
- cis-Ceftibuten dihydrate
- 7beta-(((2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl)amino)-3,4-didehydrocepham-4-carboxylic acid--water(1/2)
- UNII-62F4443RWP
- CS-4518
- (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate
- s3623
- DA-51758
- Ceftibuten hydrate (JP18)
-
- MDL: MFCD00864918
- Piscine à noyau: 1S/C15H14N4O6S2.2H2O/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19;;/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25);2*1H2/b6-1-;;/t10-,13-;;/m1../s1
- La clé Inchi: SSWTVBYDDFPFAF-DKOGRLLHSA-N
- Sourire: S1C([H])([H])C([H])=C(C(=O)O[H])N2C([C@]([H])([C@@]12[H])N([H])C(/C(=C(/[H])\C([H])([H])C(=O)O[H])/C1=C([H])SC(N([H])[H])=N1)=O)=O.O([H])[H].O([H])[H]
Propriétés calculées
- Qualité précise: 446.05700
- Masse isotopique unique: 446.05660589g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 6
- Nombre de récepteurs de liaison hydrogène: 12
- Comptage des atomes lourds: 29
- Nombre de liaisons rotatives: 6
- Complexité: 755
- Nombre d'unités de liaison covalente: 3
- Nombre de stéréocentres atomiques définis: 2
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 1
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 219
Propriétés expérimentales
- Couleur / forme: No data available
- Point de fusion: >180°C (dec.)
- Point d'ébullition: 966.4°C at 760 mmHg
- Point d'éclair: No data available
- Solubilité: 生物体外In Vitro:DMSO溶解度≥ 35 mg/mL(78.39 mM)*"≥" means soluble可溶, but saturation unknown溶解度未知.
- Le PSA: 234.92000
- Le LogP: 0.73320
- Pression de vapeur: No data available
Ceftibuten dihydrate Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302
- Déclaration d'avertissement: P280-P305+P351+P338
- Instructions de sécurité: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation
- Conditions de stockage:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Ceftibuten dihydrate PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
abcr | AB460186-100mg |
Ceftibuten dihydrate; . |
118081-34-8 | 100mg |
€334.00 | 2025-02-18 | ||
Key Organics Ltd | AS-15194-5MG |
Ceftibuten hydrate |
118081-34-8 | >98% | 5mg |
£42.00 | 2023-09-08 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55536-50mg |
Ceftibuten dihydrate |
118081-34-8 | 98% | 50mg |
¥1528.00 | 2023-09-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55536-200mg |
Ceftibuten dihydrate |
118081-34-8 | 98% | 200mg |
¥0.00 | 2023-09-07 | |
ChemScence | CS-4518-10mg |
Ceftibuten (dihydrate) |
118081-34-8 | ≥98.0% | 10mg |
$60.0 | 2022-04-28 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55536-10mg |
Ceftibuten dihydrate |
118081-34-8 | 98% | 10mg |
¥539.00 | 2023-09-07 | |
TRC | C212700-10mg |
Ceftibuten dihydrate |
118081-34-8 | 10mg |
85.00 | 2021-08-15 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4405-2 mg |
Ceftibuten dihydrate |
118081-34-8 | 100.00% | 2mg |
¥219.00 | 2022-04-26 | |
DC Chemicals | DC9355-100 mg |
Ceftibuten (dihydrate) |
118081-34-8 | >98% | 100mg |
$200.0 | 2022-02-28 | |
DC Chemicals | DC9355-1 g |
Ceftibuten (dihydrate) |
118081-34-8 | >98% | 1g |
$800.0 | 2022-02-28 |
Ceftibuten dihydrate Littérature connexe
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
118081-34-8 (Ceftibuten dihydrate) Produits connexes
- 97519-39-6(ceftibuten)
- 1207060-02-3(1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione)
- 1395492-57-5(5-(1-Ethyl-1H-benzodimidazol-6-yl)-4-methylthiazol-2-amine)
- 3343-39-3(2-Pyridylethylamine dihydrochloride)
- 2228487-11-2(3-(3-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 1602315-44-5(10-iodo-11-methyl-4-thia-1,8,12-triazatricyclo7.3.0.0,2,6dodeca-2(6),9,11-trien-7-one)
- 1361718-45-7(2-Hydroxy-5-(2,3,6-trichlorophenyl)pyridine-3-acetonitrile)
- 591-36-6(6-Fluoropyrimidine-2,4(1H,3H)-dione)
- 1797554-38-1(N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide)
- 2120717-18-0(tert-butyl N-2-(1-cyanocyclobutyl)phenylcarbamate)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:118081-34-8)Ceftibuten dihydrate

Pureté:99%/99%
Quantité:50mg/100mg
Prix ($):213.0/288.0